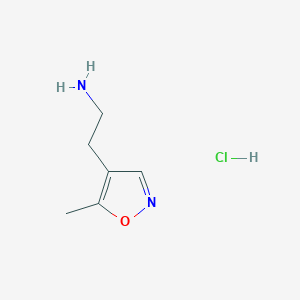
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 7-chloro-1,3-benzoxazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, and the product is purified by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups attached to the benzoxazole ring .
Applications De Recherche Scientifique
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials or chemical processes
Mécanisme D'action
The mechanism of action of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole: Similar structure but with the chlorine atom at a different position on the benzoxazole ring.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A related compound with a different core structure and additional functional groups.
Uniqueness
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both a piperazine and benzoxazole moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research purposes .
Propriétés
IUPAC Name |
7-chloro-2-piperazin-1-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCPNKMEBWDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B2398536.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2398539.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)



![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
